molecular formula C21H27FN6O B2970140 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide CAS No. 2034209-97-5

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

Cat. No.: B2970140
CAS No.: 2034209-97-5
M. Wt: 398.486
InChI Key: JQXAAFTXFGOFJK-UHFFFAOYSA-N
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Description

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide is a synthetic organic compound characterized by a triazine core, a dimethylamino group, a piperidine ring, and a cyclopropanecarboxamide linked to a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide typically involves multiple steps:

  • Formation of the Triazine Core

    • Starting with cyanuric chloride, the first substitution is with a dimethylamine to form 4-(dimethylamino)-6-chloro-1,3,5-triazine.

    • Piperidine is introduced in the presence of a base, leading to the formation of 4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazine.

  • Attachment of the Cyclopropanecarboxamide Group

    • Using a coupling reagent like EDCI, 1-(4-fluorophenyl)cyclopropanecarboxylic acid is coupled with the previously formed triazine derivative to form this compound.

Industrial Production Methods

On an industrial scale, these reactions are typically conducted in large reactors with precise control over temperature, pressure, and pH. Catalysts and continuous flow processes are often used to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide can undergo various reactions:

  • Oxidation: : Can be oxidized to form sulfoxides or sulfones under the right conditions.

  • Reduction: : The compound can be reduced to amines using hydrogenation techniques.

  • Substitution: : Nucleophilic substitution can occur, particularly at the triazine core.

Common Reagents and Conditions

  • Oxidation: : Oxidizing agents like mCPBA or H2O2 in the presence of suitable solvents.

  • Reduction: : Catalysts like Pd/C with hydrogen gas.

  • Substitution: : Nucleophiles such as amines, thiols, and alcohols in polar aprotic solvents.

Major Products

  • Oxidation: : Formation of sulfoxide or sulfone derivatives.

  • Reduction: : Conversion to respective amines.

  • Substitution: : Corresponding substituted triazine derivatives.

Scientific Research Applications

Chemistry

Used as a building block in the synthesis of more complex molecules, particularly in drug design and development.

Biology

Medicine

Research into its potential as a therapeutic agent, particularly for its interaction with specific molecular targets.

Industry

Applications in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide interacts with molecular targets primarily through hydrogen bonding, van der Waals forces, and π-π interactions. Its mechanism involves binding to specific active sites, altering the function of target proteins or enzymes, and modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-(dimethylamino)-6-(morpholin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide

  • N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-chlorophenyl)cyclopropanecarboxamide

Uniqueness

  • Dimethylamino and piperidine groups: provide distinctive electronic and steric properties, enhancing its binding affinity and specificity.

  • Fluorophenyl group: contributes to its metabolic stability and bioavailability.

The unique combination of functional groups in N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)-1-(4-fluorophenyl)cyclopropanecarboxamide makes it a versatile and valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-1-(4-fluorophenyl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN6O/c1-27(2)19-24-17(25-20(26-19)28-12-4-3-5-13-28)14-23-18(29)21(10-11-21)15-6-8-16(22)9-7-15/h6-9H,3-5,10-14H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXAAFTXFGOFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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